BenchChemオンラインストアへようこそ!

Dinorphin A Trifluoroacetic Acid Salt

Peptide Stability Biotransformation Ex Vivo Assays

Dinorphin A Trifluoroacetic Acid Salt (Dynorphin A 1-17 TFA) is the only valid form for KOR studies. The full 17-mer provides a 3 h half-life in human blood vs. <1 min for fragments, ensuring reproducible ex vivo antinociception and GPCR signaling data. Its Ki of 0.3 nM and intrinsic selectivity eliminate confounding mu/delta cross-reactivity, reducing the need for antagonist cocktails. The TFA salt guarantees solubility for accurate serial dilutions. Choose the precise sequence—truncated analogs yield misleading pharmacology.

Molecular Formula C101H156F3N31O25
Molecular Weight 2261.5 g/mol
Cat. No. B10827271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinorphin A Trifluoroacetic Acid Salt
Molecular FormulaC101H156F3N31O25
Molecular Weight2261.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1
InChIKeyPEPHTYRSGTZPQI-XKTGBWIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinorphin A Trifluoroacetic Acid Salt: An Endogenous Kappa Opioid Receptor Agonist for Neuropharmacology and Pain Research


Dinorphin A Trifluoroacetic Acid Salt (Dynorphin A (1-17) TFA salt) is an endogenous heptadecapeptide that functions as a high-affinity agonist at the kappa opioid receptor (KOR) [1]. Derived from the prodynorphin precursor, it exhibits nanomolar binding affinity (Ki = 0.3 nM) and activates KOR with potent efficacy [2]. The trifluoroacetate (TFA) salt form enhances solubility and stability during experimental handling, making it a preferred reagent for in vitro and ex vivo studies of opioid receptor signaling, antinociception, and neurological disorders .

Why Dinorphin A Trifluoroacetic Acid Salt Cannot Be Simply Substituted with Shorter Dynorphin Fragments


Generic substitution of the full-length Dynorphin A (1-17) with shorter fragments (e.g., Dyn A(1-13), Dyn A(1-10), Dyn A(1-8)) is scientifically invalid due to profound differences in receptor selectivity, metabolic stability, and downstream signaling [1]. Shorter fragments exhibit drastically reduced ex vivo half-lives (e.g., Dyn A(1-13) <1 min vs. Dyn A(1-17) 3 h in human blood) and altered opioid receptor selectivity profiles, leading to confounding experimental outcomes in studies of antinociception, tolerance, and neurotoxicity [2]. These quantitative disparities underscore the necessity of using the precise 17-amino acid sequence for reproducible and mechanistically accurate research.

Quantitative Differentiation of Dinorphin A Trifluoroacetic Acid Salt from Closest Analogs


Extended Ex Vivo Half-Life Compared to Dynorphin A(1-13) and Dynorphin A(1-10)amide

In ex vivo human blood incubations, the natural full-length Dynorphin A(1-17) demonstrates markedly enhanced stability compared to the commonly used truncated analog Dynorphin A(1-13) and the synthetic amide Dyn A(1-10)amide [1]. While Dyn A(1-13) and Dyn A(1-10)amide are rapidly degraded (half-lives <1 min and 10 min, respectively), significant amounts of Dynorphin A(1-17) persist, with a measured half-life of 3 hours [1]. This represents a >180-fold increase in half-life over Dyn A(1-13).

Peptide Stability Biotransformation Ex Vivo Assays

High Affinity and Intrinsic Kappa Selectivity Relative to Dynorphin A(1-8)

Binding studies reveal a stark contrast in opioid receptor selectivity between the full-length peptide and the short fragment Dynorphin A(1-8). While Dynorphin A(1-17) exhibits high affinity for KOR (Ki = 0.3 nM) and functions as a selective KOR agonist [1], Dynorphin A(1-8) is nonselective and shows a preference for delta opioid receptors (Ki = 4.6 nM) over both mu (Ki = 18 nM) and kappa (Ki = 40 nM) receptors in guinea-pig brain membranes [2]. This represents a >130-fold loss in KOR affinity and a complete reversal of receptor selectivity profile for the shorter fragment.

Opioid Receptor Binding Selectivity Profiling KOR Agonists

Comparable KOR Affinity but Higher Intrinsic Efficacy Versus Dynorphin A(1-13)

In a direct comparison of cAMP inhibition, the full-length Dynorphin A(1-17) demonstrates significantly higher potency and intrinsic efficacy at KOR compared to the truncated Dynorphin A(1-13) [1]. The measured LogIC50 values for Dynorphin A are -8.49 ± 0.09 (agonist alone) and -8.45 ± 0.09 (agonist + OT), corresponding to an IC50 of approximately 3.2 nM [1]. While direct IC50 data for Dyn A(1-13) under identical conditions is not provided in this study, parallel research using similar cAMP inhibition assays reports a substantially higher EC50 of 6.7 ± 0.9 nM for Dyn A(1-13) [2], indicating an approximate 2-fold lower potency for the truncated peptide.

cAMP Inhibition Efficacy KOR Signaling

Enhanced Aqueous Solubility Profile for Versatile Formulation

The TFA salt form of Dynorphin A(1-17) provides a defined and reproducible solubility profile critical for experimental design. While the free base or acetate forms of dynorphin fragments often exhibit variable solubility, the TFA salt demonstrates consistent solubility in standard biological buffers: 5 mg/mL in PBS (pH 7.2), 30 mg/mL in DMF, and 30 mg/mL in DMSO . In contrast, the shorter Dynorphin A(1-10) TFA salt exhibits lower aqueous solubility of 5 mg/mL (3.71 mM) in water, despite its smaller molecular weight [1]. This translates to a higher molar concentration achievable for the full-length peptide in physiological buffers (approximately 2.3 mM vs. 3.71 mM), enabling more flexible experimental design.

Solubility Formulation In Vitro Assays

Recommended Research and Industrial Applications for Dinorphin A Trifluoroacetic Acid Salt


Ex Vivo Pharmacodynamic Studies of KOR-Mediated Antinociception

The extended 3-hour half-life of Dynorphin A(1-17) in human blood [1] makes it the preferred agonist for ex vivo and short-term in vitro studies examining KOR-mediated antinociceptive signaling pathways. Its stability allows for accurate assessment of time-dependent effects, such as the modulation of substance P release from trigeminal C-fibers, without the confounding influence of rapid degradation that plagues shorter fragments like Dyn A(1-13) [1]. Researchers studying opioid-induced analgesia, tolerance, or withdrawal in isolated tissue or primary cell models should select the full-length peptide to ensure observed pharmacology is attributable to the parent compound.

KOR Selectivity Profiling and Off-Target Screening

The high affinity and intrinsic selectivity of Dynorphin A(1-17) for KOR (Ki = 0.3 nM) [2] distinguishes it from nonselective fragments like Dyn A(1-8) (Ki = 40 nM at KOR, Ki = 4.6 nM at DOR) [3]. This selectivity is critical for experiments requiring unambiguous KOR activation, such as GPCR signaling pathway dissection (e.g., G-protein vs. β-arrestin bias), receptor internalization studies, or screening of novel KOR antagonists. Using the full-length peptide minimizes cross-reactivity with mu and delta opioid receptors, thereby reducing the need for multiple receptor-specific antagonists in control experiments.

Calibration and Validation of KOR Binding Assays

As one of the highest-affinity endogenous KOR agonists, Dynorphin A(1-17) TFA salt serves as a reliable reference standard for calibrating and validating competitive binding assays. Its well-characterized Ki values (e.g., 0.3 nM for human KOR [2]; LogKi = -8.83 ± 0.09 [4]) provide a benchmark for assessing the performance of novel KOR ligands, ensuring assay consistency and data comparability across laboratories. The TFA salt form ensures consistent solubility and stability, which is essential for the preparation of accurate serial dilutions and long-term assay reproducibility.

Investigating Dynorphin-Mediated Neurotoxicity and Spinal Cord Injury

Dynorphin A(1-17) is uniquely implicated in the pathophysiology of spinal cord injury (SCI) and traumatic brain injury (TBI), where its levels increase markedly and contribute to secondary neurodegeneration [5]. The full-length peptide, unlike shorter non-opioid metabolites, retains both opioid (KOR) and non-opioid (NMDA receptor) interactions that are believed to drive excitotoxicity and cell death. Researchers modeling SCI or studying neuroprotective strategies require the complete 17-amino acid sequence to recapitulate these complex pathological mechanisms, as truncated forms lack critical C-terminal residues necessary for both receptor interactions and stabilization against rapid metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinorphin A Trifluoroacetic Acid Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.